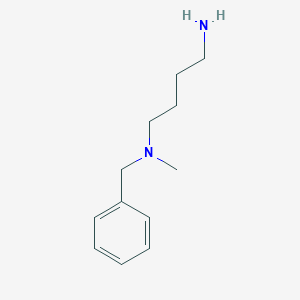

N-Benzyl-N-methylputrescine

説明

N-Benzyl-N-methylputrescine is an intermediate compound obtained in the biosynthesis of Nicotine and tropane alkaloids . It has a molecular formula of C12H20N2 .

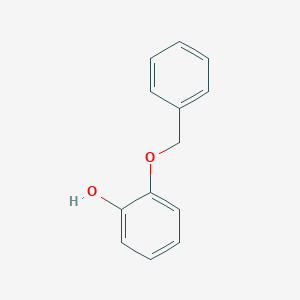

Molecular Structure Analysis

The molecular structure of N-Benzyl-N-methylputrescine consists of 12 carbon atoms, 20 hydrogen atoms, and 2 nitrogen atoms . The InChI string representation of its structure is InChI=1S/C12H20N2/c1-14(10-6-5-9-13)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11,13H2,1H3 . The canonical SMILES representation is CN(CCCCN)CC1=CC=CC=C1 .

Physical And Chemical Properties Analysis

N-Benzyl-N-methylputrescine has a molecular weight of 192.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 6 . The exact mass is 192.162648646 g/mol and the monoisotopic mass is 192.162648646 g/mol . The topological polar surface area is 29.3 Ų .

科学的研究の応用

Biosynthesis of Nicotine and Tropane Alkaloids

N-Benzyl-N-methylputrescine: plays a crucial role as an intermediate in the biosynthesis pathways of nicotine and tropane alkaloids . These compounds have significant pharmacological importance. Nicotine is well-known for its presence in tobacco, while tropane alkaloids include atropine and scopolamine, which are used in medicine for their anticholinergic properties.

Glycosidase Inhibitors Production

This compound is involved in the production of calystegines , which are nortropane-structured glycosidase inhibitors. Glycosidase inhibitors have therapeutic potential in treating disorders like diabetes and viral infections due to their ability to interfere with the metabolism of glycoproteins.

Plant Secondary Metabolism

In plant biology, N-Benzyl-N-methylputrescine is a key enzyme in secondary metabolism, particularly in plants belonging to the Solanaceae family . It catalyzes the first step in the specific biosynthesis of several secondary metabolites, including nicotine and related alkaloids.

Enzymatic Activity and Protein Engineering

The enzymatic activity of Putrescine N-methyltransferase (PMT), which uses N-Benzyl-N-methylputrescine as a substrate, has been a subject of structure-function analysis . Understanding this can lead to rational engineering of enzymes for improved synthesis of pharmaceuticals.

Molecular Modeling and Drug Design

The structural information of PMT and its interaction with N-Benzyl-N-methylputrescine can be utilized in molecular modeling . This aids in the rational design of drugs by understanding the binding sites and conformational changes of molecules.

将来の方向性

作用機序

Target of Action

N-Benzyl-N-methylputrescine primarily targets the enzyme Putrescine N-methyltransferase (PMT) . PMT is a key enzyme in plant secondary metabolism, initiating the specific biosynthesis of nicotine, tropane alkaloids, and calystegines . These compounds play significant roles in plant defense mechanisms and have various applications in medicine .

Mode of Action

N-Benzyl-N-methylputrescine interacts with its target, PMT, by serving as a substrate for methylation . PMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to the diamine putrescine, producing N-methylputrescine . This reaction is a crucial step in the biosynthesis of several alkaloids .

Biochemical Pathways

N-Benzyl-N-methylputrescine is involved in the biosynthesis pathways of nicotine and tropane alkaloids . The methylation of putrescine by PMT is the first pathway-specific step in these biosynthetic pathways . The resulting N-methylputrescine is then further processed through several enzymatic reactions to produce the final alkaloid compounds .

Pharmacokinetics

As an intermediate in biosynthetic pathways, its bioavailability would be determined by the activity of the enzymes involved in its synthesis and further metabolism .

Result of Action

The methylation of putrescine by PMT, using N-Benzyl-N-methylputrescine as a substrate, results in the production of N-methylputrescine . This compound is a precursor for several alkaloids, including nicotine and tropane alkaloids . These alkaloids have various effects at the molecular and cellular levels, depending on their specific structures and targets .

Action Environment

The action of N-Benzyl-N-methylputrescine, like other biochemical reactions, can be influenced by various environmental factors. These may include the availability of the coenzyme SAM, the presence and activity of PMT, and other conditions such as pH and temperature . .

特性

IUPAC Name |

N'-benzyl-N'-methylbutane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-14(10-6-5-9-13)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKXNYGPRVTRQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCN)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427963 | |

| Record name | N-Benzyl-N-methylputrescine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-N-methylputrescine | |

CAS RN |

221196-25-4 | |

| Record name | N-Benzyl-N-methylputrescine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

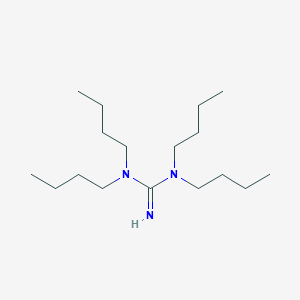

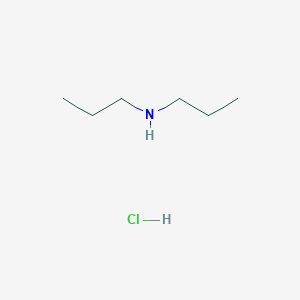

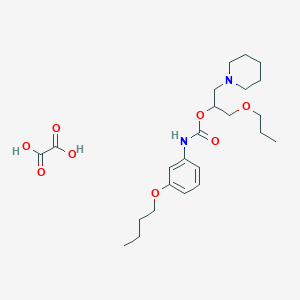

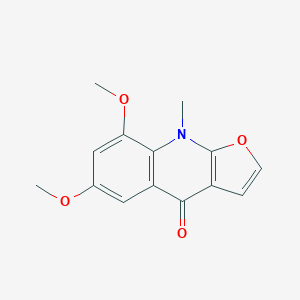

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

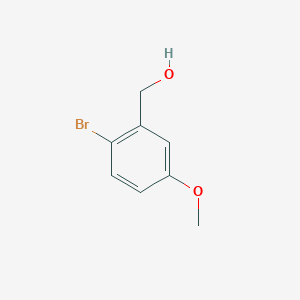

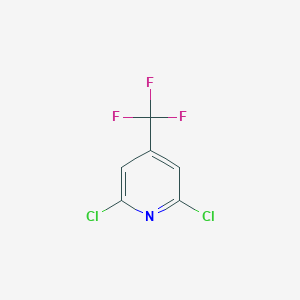

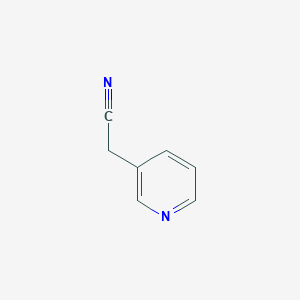

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride](/img/structure/B123671.png)